Biotinyl-8-amino-3,6-dioxaoctanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

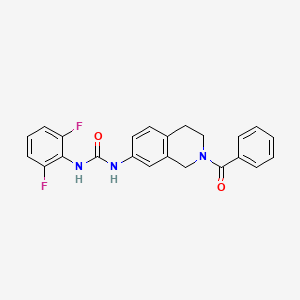

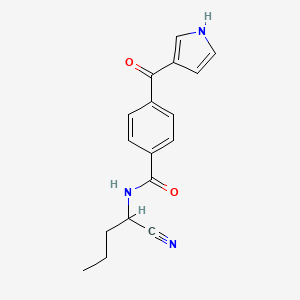

Biotinyl-8-amino-3,6-dioxaoctanoic acid, also known as Biotinyl-[2-(2-Aminoethoxy)ethoxy]acetic acid or Biotinyl-AEEA, is a biotinylated linker . It has a molecular formula of C16H27N3O6S and a molecular weight of 389.5 . It appears as a white powder .

Physical And Chemical Properties Analysis

This compound has a melting point of 152-157 °C . Its optical rotation is [a]D20 = +40 ± 2º (C=1 in DMF) .Applications De Recherche Scientifique

Applications in Chromatography

Affinity Chromatography : Biotinyl-8-amino-3,6-dioxaoctanoic acid has been utilized in affinity chromatography. Specifically, it was linked to ethylenediamine-treated poly(ethylene terephthalate) fibers as a hydrophilic spacer, with d-biotin attached as an affinity ligand. This combination was effective in high-performance liquid chromatography (HPLC) for selective protein separation, demonstrating over 99% selectivity in certain cases (Jiang & Marcus, 2014).

Applications in Enzymatic Biotinylation

Enzymatic Antibody Biotinylation : The compound has been used as an acyl acceptor in microbial transglutaminase-mediated biotinylation of antibodies. This method is advantageous for attaching a small number of biotin molecules to proteins without affecting their biological activity, offering a controlled and gentle biotinylation approach (Josten et al., 2000).

Applications in Drug Discovery and Molecular Investigation

Investigating Molecular Mechanisms : Biotinylated derivatives of galiellalactone, a fungal metabolite, were synthesized to facilitate the study of the molecular mechanism of action of galiellalactonoids. This application highlights the use of this compound in creating derivatives for molecular studies, particularly in cancer research (Escobar et al., 2014).

Applications in Biotechnology and Bioconjugation

Biotinylation for Water Solubility : The compound has been part of a biotinylation reagent to enhance the water solubility of hydrophobic peptides. This method involves linking biotinylated peptides with a hydrophilic 3,6,9-trioxaundecanedioic acid linker to improve solubility and function as a spacer (Bartos et al., 2009).

Applications in Imaging and Diagnostics

Imaging of Tumor Angiogenesis : A technetium-99m labeled probestin conjugate, containing 8-amino-3,6-dioxaoctanoic acid (PEG2) linker, was used in SPECT imaging studies for tumors expressing aminopeptidase N, an important biomarker for tumor angiogenesis. This research showcases the application of the compound in the development of targeted imaging agents for cancer diagnostics (Pathuri et al., 2013).

Mécanisme D'action

Target of Action

The primary target of Biotinyl-8-amino-3,6-dioxaoctanoic acid is streptavidin proteins . Biotin, a component of this compound, is an affinity ligand used in biochemical applications such as pull-down assays or for ligating with streptavidin proteins .

Mode of Action

This compound interacts with its targets through its biotin component , which has a high affinity for streptavidin proteins . The carboxylic group of the compound can react with amine-containing molecules in the presence of activators such as HATU .

Biochemical Pathways

The compound affects the biotin-streptavidin interaction pathway . By binding to streptavidin proteins, it can influence various biochemical processes that rely on this interaction. The downstream effects of this interaction are dependent on the specific biological context and the other molecules involved.

Pharmacokinetics

It is noted that the compound is a biotinylating reagent linked with a peg chain for improved water solubility , which may enhance its distribution within the body.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its ability to enrich and capture targets from biological systems . By binding to streptavidin proteins, it can facilitate the isolation of these proteins and any molecules associated with them.

Action Environment

The compound’s water solubility suggests that it may be more effective in aqueous environments

Propriétés

IUPAC Name |

2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O6S/c20-13(17-5-6-24-7-8-25-9-14(21)22)4-2-1-3-12-15-11(10-26-12)18-16(23)19-15/h11-12,15H,1-10H2,(H,17,20)(H,21,22)(H2,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJSWUMAQDFRDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCC(=O)O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-hydroxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2757084.png)

![N-(4-ethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2757099.png)

![N-(2-ethoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2757100.png)